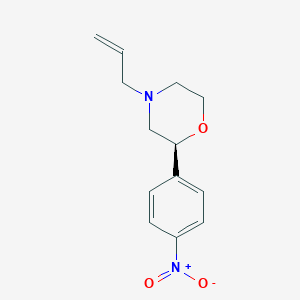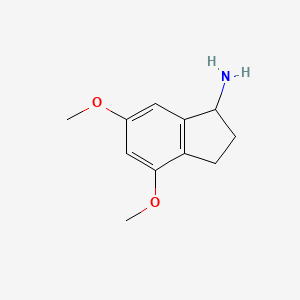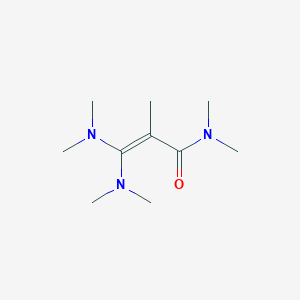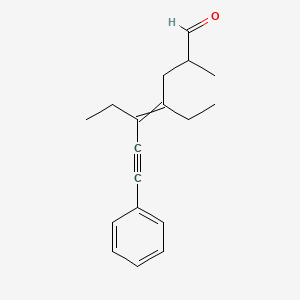![molecular formula C16H16O3 B12623216 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid, characterized by the presence of a methyl group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. It may also serve as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing. It may have properties that make it useful in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid can be compared with other similar compounds, such as:
2-Methoxy-5-methylphenylboronic acid: This compound shares a similar structure but contains a boronic acid group instead of a carboxylic acid group.
3-Methoxy-2-methylbenzoic acid: This compound has a methoxy group and a methyl group attached to the benzene ring, similar to this compound.
Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester: This ester derivative has a similar aromatic structure but differs in its functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C16H16O3 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-methyl-5-[(3-methylphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C16H16O3/c1-11-4-3-5-13(8-11)10-19-14-7-6-12(2)15(9-14)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Clé InChI |
RAZMIVOEIHPYBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)COC2=CC(=C(C=C2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)

![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)

![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)



![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)

![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)

